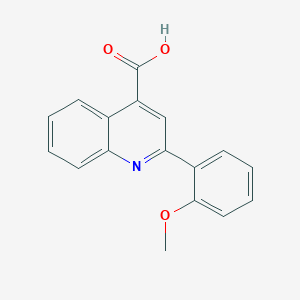

2-(2-Methoxyphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-21-16-9-5-3-7-12(16)15-10-13(17(19)20)11-6-2-4-8-14(11)18-15/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESGWXLVLIYOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353782 | |

| Record name | 2-(2-methoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181048-49-7 | |

| Record name | 2-(2-Methoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181048-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-methoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Mechanistic and Practical Guide to the Synthesis of 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid

Abstract: The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The specific analogue, 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid, presents a synthetically accessible target of significant interest for drug discovery programs. This technical guide provides an in-depth exploration of the primary synthetic routes to this molecule, focusing on the detailed reaction mechanisms of the Doebner and Pfitzinger reactions. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers, chemists, and professionals in drug development.

Core Synthetic Strategies: An Overview

The construction of the quinoline ring is a foundational topic in heterocyclic chemistry, with several named reactions developed over the past century. For the specific synthesis of quinoline-4-carboxylic acids, two methodologies stand out for their efficiency and directness:

-

The Doebner Reaction: A three-component condensation involving an aniline, an aldehyde, and pyruvic acid.[4][5][6] This is often the most direct route to 2-substituted quinoline-4-carboxylic acids.

-

The Pfitzinger Reaction: A reaction between isatin (or a derivative) and a carbonyl compound containing an α-methylene group, conducted under basic conditions.[7][8][9]

While other methods like the Friedländer[10][11][12] and Combes[4] syntheses are pivotal for other quinoline derivatives, the Doebner and Pfitzinger reactions provide the most relevant and powerful pathways to the target carboxylic acid structure. This guide will dissect these two core mechanisms.

The Doebner Reaction: A Convergent Three-Component Synthesis

The Doebner reaction is a highly effective one-pot method for preparing 2-substituted quinoline-4-carboxylic acids (cinchoninic acids) from simple, readily available starting materials.[5][13] For the target molecule, this involves the reaction of aniline, 2-methoxybenzaldehyde, and pyruvic acid.

The Underlying Mechanism

The reaction proceeds through a cascade of condensation, cyclization, and aromatization steps. The sequence is critical, and its efficiency is often dictated by the catalyst and reaction conditions.

-

Schiff Base Formation: The reaction initiates with the acid-catalyzed condensation of aniline and 2-methoxybenzaldehyde to form an electrophilic Schiff base (imine). This step is reversible and driven forward by the removal of water.

-

Enolate Addition: Pyruvic acid, under the reaction conditions, forms an enol or enolate, which acts as the nucleophile. It attacks the imine carbon in a Michael-type or aldol-like addition.

-

Intramolecular Cyclization: The adduct then undergoes an intramolecular electrophilic aromatic substitution. The newly formed ring attacks the electron-rich aniline ring, a step that is often rate-limiting.

-

Dehydration & Aromatization: The resulting dihydroquinoline intermediate readily dehydrates and is subsequently oxidized to the stable aromatic quinoline ring. This oxidation can occur via disproportionation or through a hydrogen transfer mechanism where the initially formed imine acts as a hydrogen acceptor.[14]

Mechanistic Workflow

Caption: A logical workflow of the Doebner three-component reaction.

Field-Proven Experimental Protocol

This protocol is a representative procedure adapted from modern, catalyzed versions of the Doebner reaction.[1][14]

Materials:

-

Aniline (1.0 equiv)

-

2-Methoxybenzaldehyde (1.1 equiv)

-

Pyruvic acid (1.2 equiv)

-

Lewis Acid Catalyst (e.g., BF₃·OEt₂ or BF₃·THF, 0.5 equiv)

-

Solvent (e.g., Acetonitrile or Ethanol)

Procedure:

-

Reaction Setup: To a solution of aniline (1.0 equiv) and 2-methoxybenzaldehyde (1.1 equiv) in acetonitrile, add the Lewis acid catalyst (e.g., BF₃·OEt₂) at room temperature under a nitrogen atmosphere.

-

Initial Stirring: Stir the reaction mixture at 65°C for 10-60 minutes to facilitate the formation of the Schiff base.[1]

-

Pyruvic Acid Addition: Prepare a solution of pyruvic acid (1.2 equiv) in acetonitrile. Add this solution dropwise to the reaction mixture over a period of 1-3 hours using a syringe pump. The slow addition is crucial to prevent polymerization of pyruvic acid and control the exothermic reaction.

-

Reaction Progression: Maintain the reaction temperature at 65°C and stir for an additional 18-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and remove unreacted pyruvic acid.

-

Isolation: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic phase under reduced pressure. The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Causality in Experimental Design

The choice of catalyst and solvent significantly impacts reaction efficiency. The table below summarizes key parameters and the rationale for their selection.

| Parameter | Common Choices | Rationale & Field Insights |

| Catalyst | BF₃·OEt₂, Yb(PFO)₃, Sulfamic Acid[15][16], H₂NSO₃H[14] | Lewis acids like BF₃·OEt₂ activate the aldehyde's carbonyl group and the resulting imine, making them more electrophilic and accelerating the reaction.[1] Solid acid catalysts offer easier work-up and are more environmentally benign. |

| Solvent | Ethanol, Acetonitrile, Dioxane/Butanol[16] | Ethanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point. Acetonitrile is favored for Lewis acid-catalyzed reactions as it is aprotic and coordinates less strongly with the catalyst. |

| Temperature | 65°C to Reflux | Higher temperatures are generally required to overcome the activation energy for the intramolecular cyclization and dehydration steps. However, excessively high temperatures can lead to side reactions and decomposition. |

| Addition Rate | Slow, dropwise addition of pyruvic acid | This is a critical self-validating step. Rapid addition can lead to uncontrolled side reactions and poor yields. Slow addition maintains a low steady-state concentration of the reactive enolate. |

The Pfitzinger Reaction: A Complementary Route from Isatin

The Pfitzinger reaction provides an alternative, powerful method for synthesizing quinoline-4-carboxylic acids under basic conditions.[6][7] This pathway is particularly useful when the required aldehyde for a Doebner synthesis is unstable or unavailable. For our target molecule, the reactants are isatin and 2-methoxyacetophenone.

The Underlying Mechanism

The Pfitzinger reaction transforms isatin into the target quinoline via a base-catalyzed condensation and cyclization pathway.

-

Isatin Ring Opening: The reaction is initiated by a strong base (typically KOH) which hydrolyzes the amide bond of the isatin ring, opening it to form a keto-acid salt (an isatinate).[7][8][17]

-

Imine/Enamine Formation: The aniline moiety of the isatinate intermediate condenses with the carbonyl group of 2-methoxyacetophenone to form a Schiff base (imine). This imine can tautomerize to a more stable enamine.[8]

-

Intramolecular Cyclization: The enamine undergoes an intramolecular Claisen-type cyclization. The enamine's nucleophilic carbon attacks the keto-carbonyl group originating from the isatin.

-

Dehydration: The resulting cyclic intermediate readily loses a molecule of water to aromatize, yielding the final, stable this compound product.[7]

Mechanistic Workflow

Caption: A streamlined workflow of the Pfitzinger reaction pathway.

Field-Proven Experimental Protocol

This protocol is a representative procedure for a classic Pfitzinger synthesis.[8][17]

Materials:

-

Isatin (1.0 equiv)

-

2-Methoxyacetophenone (1.0 equiv)

-

Potassium Hydroxide (KOH)

-

Solvent (e.g., 95% Ethanol)

Procedure:

-

Preparation of Base Solution: In a round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol. Stir until all KOH pellets are dissolved. Caution: This process is highly exothermic.

-

Isatin Ring Opening: To the stirred KOH solution, add isatin (1.0 equiv). Stir at room temperature for 30-60 minutes. A color change is typically observed as the isatinate salt forms.[17]

-

Addition of Ketone: Add 2-methoxyacetophenone (1.0 equiv) to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Precipitation: After the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution with dilute hydrochloric acid or acetic acid to a pH of 4-5. The quinoline-4-carboxylic acid product, being insoluble in acidic aqueous media, will precipitate out as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Comparative Analysis: Doebner vs. Pfitzinger

Choosing the optimal synthetic route depends on several factors, including starting material availability, desired substitution patterns, and tolerance to acidic or basic conditions.

| Feature | Doebner Reaction | Pfitzinger Reaction |

| Conditions | Acidic (Lewis or Brønsted acid) | Basic (strong base, e.g., KOH) |

| Reactants | Aniline, Aldehyde, Pyruvic Acid | Isatin, Carbonyl with α-methylene |

| Key Bond Formation | C-C bond via enolate addition to imine | C-C bond via intramolecular enamine attack |

| Advantages | High modularity (3 components), wide variety of anilines and aldehydes can be used.[14] | Good for when the required aldehyde is unstable; starts from a more complex but readily available isatin core. |

| Limitations | Low yields with strongly electron-deficient anilines.[14] Potential for side reactions from pyruvic acid. | Requires a carbonyl compound with an α-methylene group. Substrate scope can be limited by the availability of substituted isatins. |

Conclusion

The synthesis of this compound is reliably achieved through two primary, mechanistically distinct pathways: the acid-catalyzed three-component Doebner reaction and the base-catalyzed Pfitzinger reaction. The Doebner approach offers greater flexibility through the combination of diverse anilines and aldehydes, while the Pfitzinger route provides a robust alternative starting from isatin. A thorough understanding of the underlying mechanisms—from imine formation and enolate addition in the Doebner reaction to isatinate formation and intramolecular cyclization in the Pfitzinger reaction—is paramount for optimizing reaction conditions, maximizing yields, and troubleshooting potential synthetic challenges. The protocols and rationales presented herein provide a validated framework for the successful laboratory synthesis of this important heterocyclic compound.

References

- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89-92. (No direct URL available for this historical document).

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

-

Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [Link]

-

Sloop, J. C. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 993. [Link]

-

Doebner Reaction. (n.d.). Name Reactions in Organic Synthesis. [Link]

-

Merck Index. (n.d.). Doebner Reaction. Retrieved from [Link]

-

GKS Chemistry. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. YouTube. [Link]

-

Ohta, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(24), 12666–12673. [Link]

-

MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]

-

Hosseini, S. A., et al. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Molecular Diversity, 26, 159-166. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

Giam, C. S., et al. (1988). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of the Chemical Society, Chemical Communications, (11), 756-757. [Link]

-

Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Current Organic Synthesis. [Link]

-

ResearchGate. (n.d.). Doebner quinoline synthesis. Retrieved from [Link]

-

NIH. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Applied Sciences. [Link]

-

Pfitzinger Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]

-

Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

-

MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers. [Link]

-

YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

-

Giam, C. S., et al. (1988). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 53(23), 5447-5451. [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

-

IJSR. (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. Retrieved from [Link]

-

Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]

-

Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

-

Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

-

ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. [Link]

-

Journal of Medicinal Chemistry. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

-

International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. Retrieved from [Link]

-

ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijcps.org [ijcps.org]

- 4. iipseries.org [iipseries.org]

- 5. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Doebner reaction - Wikipedia [en.wikipedia.org]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Doebner Reaction [drugfuture.com]

- 14. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physicochemical Properties of 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid

Executive Summary: This document provides a comprehensive technical overview of the physicochemical properties of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Its structural features, particularly the quinoline core, are prevalent in a wide array of biologically active compounds. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and interpreted data for core properties including molecular structure, solubility, melting point, and spectroscopic characteristics. The significance of this compound as a synthetic intermediate, notably as a "cap" group in the design of novel Histone Deacetylase (HDAC) inhibitors, underscores the importance of a thorough understanding of its chemical and physical attributes.

Introduction

The Quinoline-4-Carboxylic Acid Scaffold in Drug Discovery

The quinoline motif, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4][5] The versatility of this core structure allows for functionalization at various positions, enabling the fine-tuning of pharmacological and pharmacokinetic profiles.

Significance of this compound

This compound (herein referred to as the "Compound") has emerged as a valuable intermediate in the synthesis of complex therapeutic agents.[6] Its most notable application is in the development of novel Histone Deacetylase (HDAC) inhibitors, where the 2-substituted phenylquinoline-4-carboxylic acid moiety serves as a critical "cap" group.[7][8] This group interacts with the outer rim of the enzyme's active site, influencing potency and selectivity. A precise characterization of its physicochemical properties is therefore essential for predictable reactivity, formulation development, and the rational design of new molecular entities.

Chemical Identity and Structure

Nomenclature and Identifiers

The Compound is systematically named and registered under several identifiers, which are crucial for accurate documentation and database retrieval.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 181048-49-7 | [9] |

| Molecular Formula | C₁₇H₁₃NO₃ | [9] |

| Synonyms | 2-(2-methoxyphenyl)cinchoninic acid, 2-(2-methoxyphenyl)-4-quinolinecarboxylate | [9] |

Molecular Structure

The Compound features a rigid, planar quinoline ring system. The carboxylic acid at position 4 introduces a key acidic functional group, while the methoxyphenyl substituent at position 2 adds steric bulk and modulates electronic properties.

Caption: Structural relationship of the core molecular fragments.

Core Physicochemical Properties

A summary of the fundamental physicochemical data for the Compound is presented below. These values are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Notes |

| Molecular Weight | 279.29 g/mol | [9] |

| Physical State | White solid | [7] |

| Melting Point | 218.6-222.0 °C | Recrystallized from ethanol.[9] |

| Boiling Point | 451.8 ± 40.0 °C | Predicted value.[9] |

| Density | 1.277 ± 0.06 g/cm³ | Predicted value.[9] |

| pKa | Not Experimentally Determined | See Protocol 3.5 for determination method. |

| Solubility | Not Quantitatively Determined | See Protocol 3.4 for determination method. |

Protocol for Melting Point Determination

Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range, as observed, suggests high purity. This protocol ensures accurate and reproducible measurements.

-

Sample Preparation: A small quantity of the dry, crystalline Compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Calibration: The melting point apparatus (e.g., a Büchi M-560 or similar digital device) is calibrated using certified standards (e.g., caffeine, vanillin) that bracket the expected melting range.

-

Measurement: The capillary tube is placed in the apparatus. The temperature is ramped quickly to ~20 °C below the expected melting point (approx. 200 °C).

-

Refined Measurement: The ramp rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The reported range is 218.6-222.0 °C.[9]

Protocol for Quantitative Solubility Determination

Rationale: Solubility is a critical parameter in drug development, affecting bioavailability and formulation. This protocol uses the shake-flask method, a gold standard for determining equilibrium solubility.

Caption: Workflow for equilibrium solubility determination.

-

System Preparation: Prepare saturated solutions by adding an excess amount of the Compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The resulting slurries are filtered through a 0.22 µm syringe filter or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and analyzed by a validated analytical method, such as HPLC-UV, against a standard curve of the Compound.

-

Trustworthiness Check: The solid material remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure no phase changes or degradation occurred during the equilibration period.

Protocol for pKa Determination

Rationale: The pKa value governs the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. The Compound has two key ionizable centers: the acidic carboxylic acid (expected pKa ~3-5) and the basic quinoline nitrogen (expected pKa ~4-6). Potentiometric titration is a reliable method for their determination.

-

Sample Preparation: A precise weight of the Compound is dissolved in a suitable co-solvent system (e.g., methanol/water) to ensure complete dissolution.

-

Titration Setup: The solution is placed in a jacketed vessel at a constant temperature (25 °C). A calibrated pH electrode and an automated burette are inserted.

-

Acidic Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M KOH). The pH is recorded after each incremental addition of titrant.

-

Basic Titration: In a separate experiment, the sample is titrated with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the quinoline nitrogen.

-

Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa values are determined from the half-equivalence points using derivative plots (d(pH)/dV) or specialized software (e.g., Hyperquad).

Spectroscopic and Spectrometric Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale: ¹H NMR provides detailed information about the molecular structure by mapping the chemical environment of hydrogen atoms. It is the primary tool for confirming the identity and substitution pattern of the synthesized compound.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the Compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Data Acquisition: The spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans for adequate signal-to-noise.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm).

Reference Data & Interpretation: The following ¹H NMR data has been reported for the Compound in DMSO-d₆ at 400 MHz:

-

δ 13.88 (s, 1H): This downfield singlet corresponds to the highly deshielded proton of the carboxylic acid (-COOH).[7]

-

δ 8.70 (d, J = 8.5 Hz, 1H), 8.35 (s, 1H), 8.14 (d, J = 8.4 Hz, 1H), 7.84 (t, J = 6.4 Hz, 2H), 7.72 (t, J = 7.7 Hz, 1H): These signals are characteristic of the protons on the quinoline ring system. The singlet at 8.35 ppm is assigned to the H3 proton, which lacks adjacent proton coupling partners.[7]

-

δ 7.51 (t, J = 7.8 Hz, 1H), 7.24 (d, J = 8.3 Hz, 1H), 7.14 (t, J = 7.4 Hz, 1H): These signals correspond to the protons on the 2-methoxyphenyl substituent.[7]

-

δ 3.88 (s, 3H): This sharp singlet represents the three equivalent protons of the methoxy (-OCH₃) group.[7]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Rationale: ¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl).

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-30 mg in ~0.6 mL DMSO-d₆) is prepared.

-

Data Acquisition: The spectrum is acquired on a 101 MHz (for a 400 MHz proton instrument) spectrometer using a proton-decoupled pulse sequence. A longer acquisition time with more scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Expected Signals: While specific data is not cited in the provided sources, one would expect to observe 17 distinct carbon signals. Key expected chemical shifts include: ~167 ppm for the carboxylic acid carbonyl, ~155-160 ppm for the methoxy-bearing aromatic carbon, multiple signals between 110-150 ppm for the quinoline and phenyl carbons, and ~56 ppm for the methoxy carbon.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. This is a definitive method for confirming molecular identity.

Experimental Protocol:

-

Sample Infusion: A dilute solution of the Compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Ionization: ESI in positive ion mode is typically used, which protonates the molecule to form the [M+H]⁺ ion.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ion is measured with high precision (typically < 5 ppm error).

Reference Data & Interpretation:

-

Calculated Mass for [C₁₇H₁₃NO₃ + H]⁺: 280.09290 m/z.[7]

-

Experimentally Found Mass: 280.09583 m/z.[7] The close agreement between the calculated and found mass confirms the elemental composition of C₁₇H₁₃NO₃.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid Compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted.

Expected Absorbances & Interpretation:

-

~3300-2500 cm⁻¹ (broad): A very broad band characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.

-

~1700 cm⁻¹ (strong, sharp): A strong absorption corresponding to the C=O stretching vibration of the carboxylic acid group.[10]

-

~1600-1450 cm⁻¹: Multiple sharp bands from C=C and C=N stretching vibrations within the aromatic quinoline and phenyl rings.

-

~1250 cm⁻¹: A strong band associated with the C-O stretching of the aryl ether in the methoxy group.

Synthesis and Reactivity Overview

Common Synthetic Routes

The Compound and its analogs are commonly synthesized via classic named reactions for quinoline synthesis. The Doebner reaction is a prominent example.[8][11]

Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde (2-methoxybenzaldehyde), and pyruvic acid.

Caption: Generalized workflow for the Doebner synthesis.

Key Reactivity

The primary site of reactivity for its use as a synthetic intermediate is the carboxylic acid group. It readily undergoes standard transformations such as:

-

Amidation: Reaction with amines, typically using coupling reagents (e.g., HATU, EDC), to form amides. This is the key step in linking the "cap" group to the linker portion of HDAC inhibitors.[7]

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or with alkyl halides in the presence of a base to form esters.

Conclusion

This compound is a well-defined chemical entity with distinct physicochemical properties. Its high melting point and solid-state nature are indicative of a stable, crystalline compound. The spectroscopic data (¹H NMR and HRMS) provide an unambiguous structural confirmation, which, combined with the expected IR and ¹³C NMR characteristics, forms a complete analytical profile. The established protocols for determining solubility and pKa provide a clear path for generating the data necessary for advanced applications. A thorough understanding of this profile is indispensable for chemists and pharmacologists who utilize this valuable building block in the design and synthesis of next-generation therapeutics.

References

-

Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot - Cherry. Available at: [Link]

-

2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 676325 - PubChem. Available at: [Link]

-

Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism | ACS Omega. Available at: [Link]

-

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. Available at: [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. Available at: [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. Available at: [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. Available at: [Link]

-

Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate. Available at: [Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. Available at: [Link]

-

(PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid - ResearchGate. Available at: [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC - NIH. Available at: [Link]

-

Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an - International Journal of Chemical and Physical Sciences. Available at: [Link]

-

2-(3-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 673666 - PubChem. Available at: [Link]

-

Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. Available at: [Link]

-

This compound - MySkinRecipes. Available at: [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. Available at: [Link]

-

pKa Data Compiled by R. Williams - Organic Chemistry Data. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. ijcps.org [ijcps.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound [myskinrecipes.com]

- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. 2-(2-METHOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID | 181048-49-7 [amp.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid: A Hub for Anticancer Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] This technical guide delves into the specific biological significance of 2-(2-methoxyphenyl)quinoline-4-carboxylic acid, a key intermediate and structural motif in the development of novel anticancer agents. While this compound primarily serves as a foundational building block, its derivatives have demonstrated potent and selective inhibitory activity against histone deacetylases (HDACs), particularly HDAC3.[2][3] This guide will explore the rationale behind its use, the synthesis of its biologically active derivatives, their mechanism of action, and the experimental protocols for their evaluation. The focus will be on the anticancer properties conferred by this structural class, including the induction of apoptosis and cell cycle arrest in cancer cells.

Introduction: The Quinoline Scaffold in Oncology

Quinoline derivatives have a rich history in drug discovery, with applications ranging from antimalarials to antibacterials.[1] In the realm of oncology, the quinoline nucleus is a privileged scaffold due to its ability to intercalate with DNA and inhibit key enzymes involved in cancer cell proliferation and survival.[4] The 2-arylquinoline-4-carboxylic acid framework, in particular, has emerged as a promising platform for the design of targeted anticancer therapies.[5] The methoxy substitution on the 2-phenyl ring, as seen in this compound, can influence the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and target engagement.[6]

Core Biological Activity: Inhibition of Histone Deacetylases (HDACs)

The primary and most extensively studied biological activity of derivatives of this compound is the inhibition of histone deacetylases (HDACs).[2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins.[7] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[8] By inhibiting HDACs, the derivatives of this compound can restore the expression of these silenced genes, leading to a cascade of anticancer effects.

Mechanism of Action: From HDAC Inhibition to Cancer Cell Death

The anticancer mechanism of this class of compounds is multi-faceted and stems from their ability to inhibit HDACs.[8] This inhibition leads to:

-

Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins, these compounds can trigger programmed cell death in cancer cells.[2][8]

-

Cell Cycle Arrest: The compounds can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cell division and proliferation.[2][8]

The following diagram illustrates the proposed signaling pathway:

Caption: Proposed signaling pathway of this compound derivatives.

Quantitative Data: In Vitro Efficacy of Derivatives

While this compound itself is a synthetic intermediate, its derivatives have demonstrated significant biological activity.[9] The following table summarizes the in vitro efficacy of a representative hydroxamic acid derivative (Compound D28) from a key study.[2][9]

| Compound | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) |

| D28 | HDAC3 | 24.45 | K562 | 1.02 |

| HDAC1 | >1000 | A549 | 1.08 | |

| HDAC2 | >1000 | HCT116 | 1.11 | |

| HDAC6 | >1000 | MDA-MB-231 | 4.15 | |

| SAHA (Vorinostat) | Pan-HDAC | - | K562 | 1.39 |

Note: SAHA (Suberanilohydroxamic acid) is an FDA-approved pan-HDAC inhibitor used as a reference compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound and the evaluation of its derivatives' biological activity.

Synthesis of this compound

This synthesis is typically achieved through a Doebner reaction.[5]

Workflow Diagram:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijmphs.com [ijmphs.com]

- 5. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific analog, 2-(2-methoxyphenyl)quinoline-4-carboxylic acid. We will dissect the critical structural motifs of this molecule, exploring how modifications to the quinoline core, the C2-aryl substituent, and the C4-carboxylic acid moiety influence its interaction with key biological targets. This guide will focus primarily on two validated targets for this scaffold: Histone Deacetylases (HDACs) and Dihydroorotate Dehydrogenase (DHODH). By synthesizing data from enzymatic assays, cellular studies, and computational modeling, we will elucidate the causal relationships between chemical structure and biological function. Detailed experimental protocols for core assays and synthetic procedures are provided to empower researchers in their exploration of this versatile chemical scaffold.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in drug discovery due to their wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties[1]. The 2-aryl-quinoline-4-carboxylic acid framework, in particular, has emerged as a highly versatile pharmacophore. The core structure, as depicted below, consists of a quinoline ring system substituted with an aryl group at the 2-position and a carboxylic acid at the 4-position. This arrangement of functional groups provides a unique combination of hydrophobicity, aromaticity, and hydrogen bonding potential, making it an ideal starting point for the design of targeted therapeutics.

This guide will focus on the specific derivative, this compound, to understand how the placement of a methoxy group on the C2-phenyl ring influences its biological profile. We will delve into its role as a "cap" group in HDAC inhibitors and as a potent inhibitor of the mitochondrial enzyme DHODH.

Core Structural Elements and Their Significance

A comprehensive SAR analysis of the 2-aryl-quinoline-4-carboxylic acid scaffold reveals three principal regions where structural modifications critically impact biological activity[2]:

-

The C2-Aryl Substituent: This region is crucial for establishing interactions within the binding pockets of target proteins. The nature of the substituent, its size, lipophilicity, and electronic properties, dictates the potency and selectivity of the compound. For DHODH inhibition, bulky and hydrophobic groups are generally favored[2][3]. In the context of HDAC inhibitors, this aryl group functions as a "cap" that interacts with residues at the rim of the enzyme's active site channel[4]. The ortho-methoxy group in our topic compound introduces specific steric and electronic features that will be a key focus of our analysis.

-

The C4-Carboxylic Acid: This functional group is often essential for the biological activity of this class of compounds. It is a strong hydrogen bond donor and acceptor and can exist as a carboxylate anion at physiological pH. This allows it to form critical salt bridges and hydrogen bonds with positively charged residues (e.g., arginine, lysine) in the active sites of target enzymes, such as DHODH[3].

-

The Quinoline Core and Benzo Ring: The quinoline scaffold itself provides a rigid aromatic platform for the optimal positioning of the C2 and C4 substituents. Modifications to the benzo portion of the quinoline ring, such as the introduction of fluorine atoms, have been shown to modulate activity, likely by altering the electronic properties and metabolic stability of the molecule[2].

Caption: Pharmacophore model for an HDAC inhibitor utilizing the quinoline scaffold as a cap group.

Target II: Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines.[5][6] This pathway is essential for the synthesis of DNA and RNA. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH an attractive target for anticancer and immunosuppressive therapies.[6][7][8]

Structure-Activity Relationship for DHODH Inhibition

Unlike its role in HDAC inhibitors, the this compound molecule acts as a complete inhibitor of DHODH.

-

C2-Aryl Group: SAR studies have consistently shown that a bulky, hydrophobic substituent at the C2 position is critical for potent DHODH inhibition.[2] The 2-methoxyphenyl group fits this requirement. The binding pocket for this part of the inhibitor is largely nonpolar, and the aryl group engages in hydrophobic interactions.

-

C4-Carboxylic Acid: This group is indispensable for activity. The carboxylate forms a crucial salt bridge with an arginine residue (R136 in human DHODH) and can also form a hydrogen bond with a glutamine residue (Q47) in the enzyme's active site.[5] This interaction anchors the inhibitor in the binding pocket.

-

Impact of the ortho-Methoxy Group: The positioning of the methoxy group at the ortho position of the phenyl ring likely influences the torsional angle between the phenyl and quinoline rings. This specific conformation can either enhance or diminish the fit into the hydrophobic channel of the DHODH binding site. While specific IC50 values for the 2-methoxy analog are not available in the reviewed literature, related studies on potent analogs suggest that substitutions in this region can fine-tune binding affinity, potentially through interactions with residues like threonine (T63) or tyrosine (Y356), sometimes mediated by water molecules.[5][9]

Quantitative SAR Data for DHODH Inhibitors

While specific data for the 2-methoxy analog is sparse, the following table summarizes the inhibitory activity of related quinoline-4-carboxylic acid derivatives against human DHODH (hDHODH) to provide context.

| Compound ID | 2-Substituent | hDHODH IC₅₀ (nM) | Reference |

| Brequinar | 2'Fluoro-1,1'-biphenyl-4-yl (with 6-F, 3-Me on quinoline) | 1.8 | [10] |

| Analog 41 | Phenyl with specific substitutions | 9.71 | [5][9] |

| Analog 43 | Phenyl with specific substitutions | 26.2 | [5][9] |

| Lead Cmpd (3) | Phenyl derivative | 250 | [6] |

This data underscores the sensitivity of DHODH inhibition to the substitution pattern on the C2-aryl ring and the quinoline core.

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by targeting DHODH.

Experimental Protocols

To facilitate further research in this area, we provide detailed, self-validating protocols for the synthesis of the core scaffold and for key enzymatic assays.

Synthesis: The Pfitzinger Reaction

The Pfitzinger reaction is a classical and effective method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[9][11]

Protocol: Synthesis of this compound

-

Preparation of Isatinic Acid Salt: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3.0 equivalents) in a minimal amount of water and dilute with ethanol. Add isatin (1.0 equivalent) to the basic solution. Stir the mixture at room temperature for 1 hour. The color should change from orange/red to a brownish hue, indicating the hydrolysis of the amide bond to form the potassium salt of isatinic acid.

-

Condensation: To this mixture, add 2-methoxyacetophenone (1.0-1.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the ethanol via rotary evaporation.

-

Purification: Dissolve the residue in water. Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted ketone.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid (e.g., 2M HCl) or acetic acid to a pH of approximately 4-5. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

-

Drying and Recrystallization: Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure this compound.

Caption: General workflow for the Pfitzinger synthesis of the target compound.

Enzymatic Assay: DHODH Inhibition

This spectrophotometric assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[1]

Protocol: In Vitro hDHODH Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

-

Enzyme Solution: Dilute recombinant human DHODH in Assay Buffer to the desired working concentration (e.g., 10-20 nM).

-

Inhibitor Solutions: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in DMSO to generate a range of concentrations for IC₅₀ determination.

-

Substrate Mix: Prepare a mix containing dihydroorotate (DHO), DCIP, and Coenzyme Q10 (CoQ10) in Assay Buffer to achieve final assay concentrations of 500 µM, 200 µM, and 100 µM, respectively.

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of inhibitor dilutions (or DMSO for vehicle control) to appropriate wells.

-

Add 178 µL of the diluted DHODH enzyme solution to each well.

-

Incubate the plate at 25°C for 15-30 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 20 µL of the Substrate Mix to each well.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Normalize the velocities relative to the DMSO control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Enzymatic Assay: HDAC Inhibition

This is a fluorometric assay that measures the activity of HDAC enzymes using a specific acetylated substrate.[5][12][13]

Protocol: In Vitro HDAC Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl).

-

Enzyme Solution: Dilute purified recombinant human HDAC isoform (e.g., HDAC1, 2, 3, or 6) in Assay Buffer.

-

Inhibitor Solutions: Prepare and serially dilute test compounds in DMSO. Trichostatin A (TSA) or SAHA can be used as a positive control inhibitor.

-

Substrate: Fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC.

-

Developer Solution: Trypsin in Assay Buffer (to cleave the deacetylated substrate and release the fluorophore). A stop solution (like TSA) is added with the developer to halt the HDAC reaction.

-

-

Assay Procedure (96-well black plate format):

-

Add inhibitor dilutions or controls to the wells.

-

Add the diluted HDAC enzyme solution to all wells except the blank.

-

Add the HDAC substrate to all wells to initiate the reaction.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Development and Measurement:

-

Stop the reaction by adding the Developer Solution (containing trypsin and a potent HDAC inhibitor).

-

Incubate at room temperature for 15-20 minutes to allow for cleavage of the deacetylated substrate.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (blank wells).

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting percent inhibition versus the log of inhibitor concentration.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of targeted therapies. Its ability to serve as a versatile cap group for HDAC inhibitors and as a potent, self-contained inhibitor of DHODH highlights its therapeutic potential. The SAR insights discussed herein provide a rational basis for the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on obtaining direct, quantitative comparisons of the ortho, meta, and para-methoxy isomers to precisely define the role of the methoxy group's position in binding to both HDACs and DHODH. Co-crystallization studies of the 2-methoxy analog with its target enzymes would provide invaluable structural information to guide lead optimization. Furthermore, exploring this scaffold against other potential targets within the broader quinoline SAR landscape could uncover novel therapeutic applications. The robust synthetic and screening protocols provided in this guide offer a solid foundation for these future endeavors.

References

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). Molecules. [Link]

-

Measuring Histone Deacetylase Inhibition in the Brain. (2019). Current Protocols in Neuroscience. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry. [Link]

-

Pfitzinger reaction. (N.D.). Wikipedia. [Link]

-

Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). Cancer Gene Therapy. [Link]

-

Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (1990). Biochemical Pharmacology. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). ACS Medicinal Chemistry Letters. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PubMed. [Link]

-

Synthesis of Some 2-Aryl- and 2,3-Diaryl-quinolin-4-carboxylic Acid Derivatives. (2011). Semantic Scholar. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2018). Organic Letters. [Link]

-

One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. (2015). ResearchGate. [Link]

-

Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline derivatives. (2010). Journal of Chemical and Pharmaceutical Research. [Link]

-

Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2022). ChemMedChem. [Link]

-

Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. (2024). International Journal of Molecular Sciences. [Link]

-

A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. (2019). ResearchGate. [Link]

-

Inhibitory activities (IC50) of tested compounds against HDAC4 and HDAC8.. (N.D.). ResearchGate. [Link]

-

Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5. (2013). Journal of Medicinal Chemistry. [Link]

-

Bifunctional HDAC Therapeutics: One Drug to Rule Them All?. (2023). International Journal of Molecular Sciences. [Link]

-

A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. (2018). The FEBS Journal. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

-

Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. (2024). Journal of Hematology & Oncology. [Link]

-

Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. (2020). Journal of Biological Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. resources.bio-techne.com [resources.bio-techne.com]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

The Genesis of a Therapeutic Revolution: A Technical Guide to the Discovery and History of Quinoline-4-Carboxylic Acid Derivatives

Abstract

The quinoline-4-carboxylic acid scaffold represents a cornerstone in the edifice of medicinal chemistry, giving rise to one of the most successful classes of antibacterial agents: the quinolones. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of these remarkable derivatives. We will traverse the timeline from the early, serendipitous observations of antibacterial activity to the rational design of potent, broad-spectrum fluoroquinolones that have become indispensable in clinical practice. This guide is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the key synthetic milestones, the evolution of structure-activity relationships, and the mechanistic principles that underpin the therapeutic efficacy of this important class of compounds. Detailed experimental protocols for seminal synthetic methods, quantitative data on antibacterial potency, and diagrams illustrating key concepts are provided to serve as a practical resource for laboratory and clinical research.

Early Encounters: The Quinoline Core and Pre-Nalidixic Acid Era

The story of quinoline-4-carboxylic acid derivatives as therapeutic agents does not begin with a targeted drug discovery program, but rather with incidental findings rooted in the rich history of synthetic chemistry. The quinoline ring system itself was first isolated from coal tar in the 1830s, and its derivatives quickly became a focus of investigation.[1] While the initial interest was primarily in the realm of dyes and antimalarials, early studies on various quinoline derivatives hinted at their broader biological potential.

Though not extensively documented as a concerted effort, research preceding the landmark discovery of nalidixic acid did reveal antimicrobial properties in certain quinoline-4-carboxylic acid derivatives.[2][3] These early investigations, while not leading to immediate clinical applications, laid the foundational knowledge that the quinoline scaffold could interact with biological systems to inhibit microbial growth. These preliminary findings, scattered throughout the chemical literature of the early 20th century, set a latent stage for the breakthrough that was to come.

The Serendipitous Breakthrough: Discovery of Nalidixic Acid

The true genesis of the quinolone antibacterial era can be traced to a moment of scientific serendipity in the late 1950s and early 1960s. Dr. George Lesher and his colleagues at the Sterling-Winthrop Research Institute were working on the synthesis of the antimalarial drug chloroquine. During the purification of an intermediate, ethyl 7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, they isolated an unexpected byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[4] This compound exhibited modest in vitro antibacterial properties and, crucially, served as the lead structure for a dedicated synthetic and screening program.[4]

This program led to the synthesis of a series of related compounds, including the 1,8-naphthyridine analog, nalidixic acid, in 1962.[4][5] Nalidixic acid demonstrated significant activity, primarily against Gram-negative bacteria, and was introduced into clinical practice in 1967 for the treatment of urinary tract infections.[6] This marked the dawn of the quinolone age and the first generation of this new class of antibacterial agents.

Foundational Syntheses: Building the Quinoline-4-Carboxylic Acid Core

The ability to synthesize a diverse library of quinoline-4-carboxylic acid derivatives was paramount to the exploration of their therapeutic potential. Several classical named reactions have been instrumental in this endeavor, providing robust and versatile routes to the core scaffold.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone of quinoline synthesis. It involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation yield the desired 4-hydroxyquinoline.

Experimental Protocol: Gould-Jacobs Reaction (Classical Thermal Method)

Step 1: Condensation

-

In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Heat the mixture to 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Remove the ethanol byproduct under reduced pressure to drive the reaction to completion. The resulting anilidomethylenemalonate intermediate can be used directly in the next step.

Step 2: Cyclization

-

Dissolve the anilidomethylenemalonate intermediate in a high-boiling point, inert solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

-

Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. The addition of a non-polar solvent like hexane can aid in precipitation.

Step 3: Saponification

-

Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% (w/v) aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete, as monitored by TLC.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

Step 4: Decarboxylation

-

Collect the quinoline-3-carboxylic acid by filtration, wash with cold water, and dry thoroughly.

-

Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases, yielding the final 4-hydroxyquinoline product.

Diagram: Gould-Jacobs Reaction Workflow

Caption: Generalized workflow for the Gould-Jacobs synthesis of 4-hydroxyquinolines.

The Pfitzinger Reaction

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, in the presence of a base.[7]

Experimental Protocol: Pfitzinger Reaction (Conventional Method)

-

In a suitable reaction vessel, dissolve potassium hydroxide (3-4 equivalents) in ethanol or a mixture of ethanol and water.

-

Add isatin (1.0 equivalent) to the basic solution and stir at room temperature for approximately 1 hour, or until the color changes, indicating the formation of the potassium salt of isatinic acid.

-

To this mixture, add the carbonyl compound (1.0-2.0 equivalents).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and extract with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the quinoline-4-carboxylic acid product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.[8]

Diagram: Pfitzinger Reaction Mechanism

Caption: Simplified mechanism of the Pfitzinger reaction.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is another classical method for synthesizing quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[9]

Experimental Protocol: Doebner-von Miller Reaction (General Procedure)

-

In a round-bottom flask, combine the aniline (1.0 equivalent) with a strong acid such as hydrochloric acid or sulfuric acid.

-

Heat the mixture to reflux.

-

Slowly add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) (1.0-1.2 equivalents) dropwise to the refluxing solution over 1-2 hours.

-

Continue to reflux for an additional 4-6 hours.

-

Cool the reaction mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.[10]

The Age of Fluoroquinolones: A Leap in Potency and Spectrum

While nalidixic acid was a groundbreaking discovery, its clinical utility was limited by a narrow spectrum of activity and the rapid development of bacterial resistance. The next major leap in the field came with the introduction of a fluorine atom at the C-6 position of the quinolone ring and a piperazine moiety at the C-7 position. This led to the development of the "fluoroquinolones," a new generation of drugs with dramatically enhanced potency and a broader spectrum of activity.

Norfloxacin, patented in 1978, was the first of this new wave and demonstrated improved activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[6] This was swiftly followed by the development of ciprofloxacin in 1981, which exhibited even greater potency and became a widely used antibiotic.[6] These second-generation fluoroquinolones were effective against a range of Gram-negative and some Gram-positive bacteria.

Subsequent generations of fluoroquinolones were developed with further modifications to the core structure, aiming to enhance activity against Gram-positive organisms, atypical pathogens, and anaerobes, while also improving pharmacokinetic profiles.[1]

Table 1: Evolution of Quinolone Generations and Antibacterial Spectrum

| Generation | Representative Drug(s) | Key Structural Features | General Spectrum of Activity |

| First | Nalidixic Acid | Naphthyridine core | Narrow, primarily Gram-negative enteric bacilli |

| Second | Ciprofloxacin, Norfloxacin | C-6 Fluorine, C-7 Piperazine | Expanded Gram-negative, some Gram-positive |

| Third | Levofloxacin | Varied C-7 substituents | Enhanced Gram-positive (e.g., S. pneumoniae) |

| Fourth | Moxifloxacin | C-8 Methoxy, bulky C-7 substituent | Broad spectrum, including anaerobes |

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones stabilize a state where the DNA is cleaved, preventing the re-ligation step and leading to the accumulation of double-strand breaks in the bacterial chromosome.[2] This triggers the SOS response and ultimately leads to bacterial cell death. The corresponding mammalian enzymes are significantly less susceptible to the action of quinolones, which accounts for their selective toxicity.

Diagram: Quinolone Mechanism of Action

Caption: Quinolones inhibit DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.

Structure-Activity Relationships: The Key to Optimization

The evolution of quinolones has been driven by a deep understanding of the relationship between their chemical structure and biological activity. Key positions on the quinolone ring have been identified as critical for potency, spectrum, and pharmacokinetic properties.

-

N-1 Position: Substitution with a cyclopropyl group, as seen in ciprofloxacin, generally enhances antibacterial activity.

-

C-3 Carboxylic Acid and C-4 Carbonyl: These groups are essential for binding to the DNA gyrase-DNA complex and are critical for antibacterial activity.

-

C-6 Position: The introduction of a fluorine atom at this position dramatically increases the potency against a wide range of bacteria.

-

C-7 Position: This position is a key site for modification to modulate the antibacterial spectrum and pharmacokinetic properties. The introduction of a piperazine ring, as in ciprofloxacin, enhances activity against Gram-negative bacteria. Larger, more complex substituents can improve activity against Gram-positive bacteria and anaerobes.

-

C-8 Position: Substitution at this position, for example with a methoxy group in moxifloxacin, can enhance activity against atypical and anaerobic bacteria.

Diagram: Key Structure-Activity Relationships of Quinolones

Caption: Critical positions on the quinolone ring for modulating antibacterial activity.

Quantitative Comparison of Antibacterial Potency

The improvements in antibacterial activity across the generations of quinolones are quantitatively demonstrated by their Minimum Inhibitory Concentration (MIC) values against key pathogens.

Table 2: Comparative MIC90 Values (µg/mL) of Representative Quinolones

| Drug | Generation | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |

| Nalidixic Acid | First | 4-16 | >64 | >128 |

| Ciprofloxacin | Second | ≤0.03 - 0.25 | 0.12 - 1 | 0.25 - 1 |

| Levofloxacin | Third | ≤0.06 - 0.5 | 0.12 - 1 | 0.5 - 4 |

| Moxifloxacin | Fourth | 0.06 - 0.5 | 0.06 - 0.25 | 4 - 8 |

Note: MIC values can vary depending on the specific bacterial strain and testing methodology.

Conclusion and Future Perspectives

The journey of quinoline-4-carboxylic acid derivatives from a serendipitous discovery to a cornerstone of antibacterial therapy is a testament to the power of chemical synthesis and rational drug design. The evolution from the narrow-spectrum nalidixic acid to the broad-spectrum fourth-generation fluoroquinolones has provided clinicians with invaluable tools to combat a wide range of bacterial infections. However, the increasing emergence of bacterial resistance poses a significant challenge to the continued efficacy of this class of drugs. Future research will undoubtedly focus on the development of novel quinolone derivatives that can overcome existing resistance mechanisms, as well as on strategies to preserve the utility of these important therapeutic agents for generations to come.

References

- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.

- Strigácová, J., Hudecová, D., Varecka, L., Lásiková, A., & Végh, D. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 305-309.

-

ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Retrieved from [Link]

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.

-

GKS Chemistry. (2020, July 30). Pfitzinger Reaction [Video]. YouTube. [Link]

-

Uo Chemists. (2024, June 9). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 [Video]. YouTube. [Link]

- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(Suppl 1), 13–20.

-

Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Retrieved from [Link]

- Andriole, V. T. (2005). The fluoroquinolone antibacterials: past, present and future perspectives. Infectious Disease Clinics of North America, 19(4), 785-801.

-

Wikipedia. (2023, December 27). Doebner–Miller reaction. [Link]

- Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(12), 4874–4882.

-

Medcrine. (2025, May 13). Fluoroquinolones Explained | Classification, Mechanism of Action, Uses, Resistance & Side Effects [Video]. YouTube. [Link]